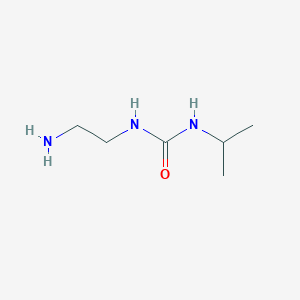

1-(2-Aminoethyl)-3-isopropylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJJTXGNHCANIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277641 | |

| Record name | N-(2-Aminoethyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-40-8 | |

| Record name | N-(2-Aminoethyl)-N′-(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53673-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Foundational Chemical Scaffold for Advanced Materials and Active Molecules

The structure of 1-(2-Aminoethyl)-3-isopropylurea makes it an ideal foundational scaffold for the development of advanced materials and biologically active molecules. chemimpex.com A chemical scaffold is a core structure upon which new molecules with specific functionalities can be built. The presence of both a primary amine and a urea (B33335) group allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular architectures.

In the realm of materials science, this compound serves as a building block for creating specialized polymers. chemimpex.com These polymers can be incorporated into coatings and adhesives, imparting enhanced durability and performance characteristics. chemimpex.com The ability to form strong bonds and create cross-linked networks is a key attribute derived from the urea and amino functionalities.

Furthermore, the scaffold is instrumental in designing molecules with specific biological activities. By modifying the core structure of this compound, researchers can fine-tune the molecule's ability to interact with biological targets. chemimpex.com This has led to its use in the development of novel therapeutic agents and other bioactive compounds. chemimpex.com

Role As a Versatile Intermediate in Synthetic Organic Chemistry

In synthetic organic chemistry, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. 1-(2-Aminoethyl)-3-isopropylurea serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com Its bifunctional nature, containing both a nucleophilic amine and a urea (B33335) group capable of hydrogen bonding, allows it to participate in a wide array of chemical reactions.

The synthesis of urea derivatives often involves the reaction of amines with isocyanates. nih.gov The amino group in this compound can readily react with various electrophiles, while the urea portion can influence the reactivity and properties of the resulting molecule. This dual functionality makes it a valuable component in multi-step synthetic pathways.

For instance, compounds with related aminoethyl functionalities are used in the synthesis of heterocyclic compounds and other complex molecular frameworks. researchgate.net The ability to introduce both an aminoethyl group and a urea moiety in a single step simplifies synthetic routes and provides access to novel chemical entities.

Broad Research Utility in Biochemical Science and Pharmaceutical Development

General Synthetic Approaches to N-Substituted Ureas

The construction of the urea functional group can be achieved through several established methods. These can be broadly categorized into those that assemble the urea moiety from simpler precursors and those that modify a pre-existing urea structure. wikipedia.org

Nucleophilic Addition of Amines to Isocyanates

A prevalent and straightforward method for preparing unsymmetrical ureas involves the nucleophilic addition of an amine to an isocyanate. wikipedia.orgcommonorganicchemistry.com This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com The high reactivity of the isocyanate group obviates the need for a catalyst. commonorganicchemistry.com

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate which then collapses to the final urea product.

Table 1: Examples of Solvents for Amine-Isocyanate Reactions

| Solvent | Abbreviation |

| Tetrahydrofuran | THF |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

This table is based on information from various sources. commonorganicchemistry.com

The isocyanate precursors themselves can be generated from primary amines through reaction with phosgene (B1210022) or a phosgene equivalent. wikipedia.orgnih.gov However, due to the high toxicity of phosgene, safer alternatives have been developed. wikipedia.org One such method is the Staudinger–aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) in the presence of carbon dioxide to generate the isocyanate in situ. beilstein-journals.org

Environmentally Conscious Synthetic Protocols (e.g., Aqueous Medium Reactions)

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. rsc.org A notable advancement in urea synthesis is the use of water as a reaction medium. rsc.orgrsc.org This approach, often termed an "on-water" reaction, offers several advantages, including reduced use of toxic volatile organic compounds (VOCs), simplified product isolation (often by simple filtration), and the potential for recycling the aqueous effluent. organic-chemistry.orgacs.org

A practical and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgrsc.org This methodology has proven to be scalable and applicable to a wide range of substrates, producing mono-, di-, and cyclic ureas in good to excellent yields. rsc.orgrsc.org The reaction is often facilitated by the use of an acid, such as hydrochloric acid, to activate the potassium isocyanate. rsc.org Interestingly, the rate of reaction and product yield have been observed to be superior when the reaction is performed exclusively in water compared to using a co-solvent. rsc.org

Table 2: Comparison of Reaction Conditions for N-Substituted Urea Synthesis

| Reaction Condition | Conventional Method | Aqueous Method |

| Solvent | Organic (e.g., THF, DMF) | Water |

| Catalyst | Often not required | Acid promoter (e.g., HCl) |

| Work-up | Extraction, chromatography | Filtration |

| Environmental Impact | Higher (use of VOCs) | Lower |

This table is based on information from various sources. rsc.orgcommonorganicchemistry.comrsc.org

Targeted Synthesis of Specific this compound Analogues

The synthesis of specific analogues of this compound can be achieved by reacting appropriately substituted diamines with isocyanates. For instance, the synthesis of 1,1'-(ethane-1,2-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} is accomplished by reacting 1,2-diaminoethane with 1-(isocyanatomethyl)-3,5-dimethyladamantane. nih.gov This highlights the versatility of the isocyanate-amine reaction for creating a diverse library of urea derivatives. The choice of the starting diamine and isocyanate dictates the final structure of the urea analogue. nih.govnih.gov

Nitrosation Reactions and Derivatives Formation

N-substituted ureas can undergo nitrosation to form N-nitroso compounds. nih.govnih.gov This reaction typically involves treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), under acidic conditions. researchgate.net The nitrosation of ureas can be influenced by the solvent system. For example, the nitrosation of 1,3-dimethylurea (B165225) is inhibited by the addition of acetonitrile (B52724) up to 70% by weight, but the rate increases with further addition of acetonitrile. rsc.org

N-nitrosoureas are a class of compounds that includes both potentially carcinogenic substances and clinically used anticancer drugs. usp.org The formation of N-nitroso derivatives from urea-based compounds is a significant consideration in the context of drug metabolism and food chemistry, as these reactions can occur in vivo. researchgate.net For instance, N-methyl-N-nitrosourea (MNU) can be formed from the nitrosation of methylurea (B154334) in the stomach. researchgate.net

Synthetic Pathways to Urea-Based Cyclic Systems and Glycolurils

Urea and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including cyclic ureas and more complex structures like glycolurils. wikipedia.orgrsc.orgrsc.org

Condensation Reactions with α-Dicarbonyl Compounds

Glycolurils, which are bicyclic compounds containing two fused urea rings, are synthesized through the condensation reaction of a urea with an α-dicarbonyl compound, such as glyoxal (B1671930). wikipedia.orgat.ua This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid, hydrochloric acid, and trifluoroacetic acid. tandfonline.com

The reaction proceeds via the initial formation of a 4,5-dihydroxyimidazolidin-2-one (B1345477) intermediate from the reaction of urea with the α-dicarbonyl compound. at.ua This intermediate then reacts with a second molecule of urea to form the glycoluril (B30988) structure. at.ua

Recent advancements have focused on developing greener synthetic methods for glycolurils. One such method involves carrying out the condensation reaction in water at room temperature in the presence of phosphoric anhydride (B1165640). tandfonline.comresearchgate.net This approach offers the advantages of mild reaction conditions, short reaction times, and good product yields. tandfonline.com Another eco-friendly approach involves the solvent-free and catalyst-free grinding of a diketone with urea or thiourea (B124793) at room temperature. ckthakurcollege.net

Table 3: Common α-Dicarbonyl Compounds Used in Glycoluril Synthesis

| α-Dicarbonyl Compound | Resulting Glycoluril |

| Glyoxal | Glycoluril |

| Benzil | 3a,6a-Diphenylglycoluril |

| Methylglyoxal | 3a-Methylglycoluril |

This table is based on information from various sources. wikipedia.orgat.uackthakurcollege.net

The versatility of this reaction allows for the synthesis of a wide range of substituted glycolurils by using different α-dicarbonyl compounds and substituted ureas. at.ua

Preparation of Chiral Glycoluril Derivatives

Glycoluril and its derivatives are bicyclic bis-ureas that serve as fundamental building blocks in supramolecular chemistry, finding use in molecular clips and as precursors to macrocycles like cucurbiturils. umich.edu The synthesis of the glycoluril framework is typically achieved through the acid-catalyzed condensation of a 1,2-dicarbonyl compound, such as glyoxal, with two equivalents of urea or a urea derivative. nih.gov Various acids, including HCl and CF₃COOH, have been employed as catalysts for this reaction. nih.gov

A greener approach to synthesizing glycoluril derivatives involves using phosphoric anhydride as a catalyst in water, which offers advantages such as mild conditions, rapid reaction times (10-30 minutes), and high yields (60-70%). nih.gov The introduction of chirality into glycoluril derivatives can be accomplished by using chiral starting materials or by resolving racemic mixtures post-synthesis. The analysis and separation of glycoluril enantiomers have been described using chiral chromatography with a stationary phase based on the macrocyclic glycopeptide antibiotic teicoplanin. rsc.org

The etherification of tetramethylol glycoluril, formed from the condensation of glycoluril with formaldehyde (B43269), represents another pathway to functionalized derivatives. organic-chemistry.org This reaction can be carried out using alcohols like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst such as nitric acid or hydrochloric acid at temperatures not exceeding 55 °C. organic-chemistry.org

Table 1: Selected Synthetic Approaches for Glycoluril Derivatives

| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dicarbonyl compounds, Urea | Phosphoric anhydride | Water, Low temperature, 10-30 min | Glycoluril derivatives | 60-70% | nih.gov |

| 1,2-Diketones, Urea | Potassium hydroxide | Ethanol, 40 °C, Ultrasound | Glycoluril derivatives | 17-75% | nih.gov |

| Tetramethylol glycoluril, Methanol | Nitric acid or HCl | 55 °C, ~1 hour | Tetramethoxy methyl glycoluril | 95% | organic-chemistry.org |

Synthesis of Thio- and Iminoglycoluril Analogues

The synthesis of analogues to the glycoluril structure, such as those containing thio- or imino- functionalities, can be achieved through eco-friendly, solvent-free methods. These reactions involve the cyclocondensation of α-diketones with urea or thiourea derivatives. ijcce.ac.ir A particularly green method involves grinding the mixture of the α-diketone (e.g., benzil) and the urea or thiourea derivative in a mortar and pestle at room temperature. ijcce.ac.ir The reaction progress is monitored by thin-layer chromatography, and the product is isolated by adding water to precipitate it. ijcce.ac.ir

This approach offers significant advantages, including the elimination of solvents, mild reaction conditions, easy product isolation, and good yields. ijcce.ac.ir However, the structure of the final product is highly dependent on the nature of the urea derivative used. While urea itself typically forms the expected glycoluril structure, substituted ureas or thioureas can lead to different heterocyclic systems. For instance, the reaction of an α-diketone with N,N-dimethyl urea can result in imidazolidine-2-one or imidazole-2-one derivatives, while thiourea can yield imidazole-2-thiol products. ijcce.ac.ir

The synthesis of other thio-analogues, such as 2-alkylsulfanyl-substituted thiobarbituric acid derivatives, can be achieved by alkylating thiobarbituric acid in an aqueous alkaline medium with an appropriate alkyl halide. researchgate.net

Table 2: Synthesis of Glycoluril Analogues via Solvent-Free Grinding

| α-Diketone | Urea/Thiourea Derivative | Product Type | Reference |

|---|---|---|---|

| Benzil | N,N-Dimethyl urea | Imidazolidine-2-one / Imidazole-2-one | ijcce.ac.ir |

| Benzil | Thiourea | Imidazole-2-thiol | ijcce.ac.ir |

Formation of Highly Branched Urea-Containing Polymers

Urea-formaldehyde (UF) resins are a prominent class of highly branched, urea-containing polymers. mdpi.com These thermosetting polymers are known for their rigid, three-dimensional network structure, which imparts hardness and inflexibility. acs.orgscispace.com The formation of these polymers occurs through a condensation polymerization process. acs.org

The synthesis is typically a three-step process:

Hydroxymethylation : Urea reacts with formaldehyde under neutral or alkaline conditions (pH 7-9) to form a mixture of hydroxymethylated urea derivatives, such as monohydroxymethyl urea, bishydroxymethyl urea, and trishydroxymethyl urea. mdpi.comresearchgate.net This initial step is usually conducted at elevated temperatures (e.g., 80°C). mdpi.com

Polycondensation : The reaction mixture is then acidified (e.g., pH 4.5 with formic acid) and heated (e.g., 90°C). mdpi.com This promotes the condensation reaction where the hydroxymethyl groups react with the amino groups of other urea molecules, eliminating water. mdpi.comacs.org This step leads to the formation of methylene (B1212753) bridges between urea units.

Branching and Cross-linking : As the reaction proceeds, branching occurs when a second hydrogen on a urea amino group reacts with a formaldehyde molecule. acs.org Extensive reaction leads to a heavily cross-linked three-dimensional network, resulting in a hard, infusible, and insoluble polymer. acs.orgscispace.com The final structure of the resin is complex, containing methylenes linked to secondary and tertiary amino groups, which is indicative of a branched structure. mdpi.com

Table 3: Key Stages and Intermediates in Urea-Formaldehyde Polymerization

| Stage | Key Reactants/Intermediates | Conditions | Structural Outcome | Reference |

|---|---|---|---|---|

| Hydroxymethylation | Urea, Formaldehyde | Alkaline (pH 8.2-8.3), 80°C | Mono-, Di-, and Trishydroxymethyl urea | mdpi.com |

| Polycondensation | Hydroxymethylated ureas | Acidic (pH 4.5), 90°C | Linear and branched oligomers with methylene bridges | mdpi.com |

Rational Design Principles for Enhanced Target Interaction and Biological Activity

The rational design of this compound and its analogues is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets. The urea functionality is a cornerstone of many biologically active compounds due to its ability to form stable hydrogen bonds with protein and receptor targets, which is crucial for specific biological activity and drug properties. nih.gov The design process for urea derivatives often involves a structure-guided approach, where modifications are made to improve activity and selectivity based on molecular modeling. nih.gov

A key strategy in the rational design of bioactive molecules is the mimicry of protein surfaces to disrupt protein-protein interactions. nih.gov This can involve designing molecules that replicate the key features of a protein's binding domain. For instance, in the development of kinase inhibitors, monocyclic urea derivatives have been designed to mimic bicyclic structures by forming resonance-assisted intramolecular hydrogen bonds. nih.gov

The design of this compound likely considered the following principles:

Hydrogen Bonding: The urea moiety serves as both a hydrogen bond donor and acceptor, allowing for strong interactions with target proteins. nih.gov

Hydrophobicity and Lipophilicity: The isopropyl group provides a degree of lipophilicity, which can be crucial for crossing biological membranes and accessing binding pockets. The balance between hydrophilic and hydrophobic elements is critical for a drug's solubility and permeability. nih.gov

Conformational Restriction: The structure is designed to adopt a specific conformation that is favorable for binding to its target. The substituents on the urea nitrogens play a significant role in determining the conformational preferences of the molecule. nih.gov

Bioisosteric Replacement: In the design of analogues, parts of the molecule may be replaced with other chemical groups (bioisosteres) that retain similar biological activity but may have improved properties such as enhanced permeability.

Elucidation of Key Pharmacophoric Features through Analog Synthesis

The synthesis of a series of analogues of a lead compound is a critical step in elucidating its pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for biological activity. For urea derivatives, this process typically involves reacting an amine with an isocyanate. nih.gov By systematically varying the substituents on either side of the urea moiety, researchers can probe the SAR and identify the key contributors to potency and selectivity. nih.gov

Pharmacophore models are developed to represent the crucial functionalities required for a compound's activity. researchgate.net These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For urea derivatives, the urea group itself is a primary pharmacophoric element due to its hydrogen bonding capabilities.

A study on N-alkyl substituted urea derivatives revealed that the nature of the substituents significantly impacts antimicrobial activity. For example, derivatives bearing a morpholine (B109124) moiety showed better activity than those with a diethylamine (B46881) moiety. Furthermore, the position of substituents on an aromatic ring, such as a fluoro group at the ortho or para position, was found to be important for potent activity. nih.govresearchgate.net

A hydrogen bond donor (the N-H groups of the urea).

A hydrogen bond acceptor (the carbonyl oxygen of the urea).

A hydrophobic feature (the isopropyl group).

A positively ionizable feature (the primary amine of the aminoethyl group).

| Pharmacophoric Feature | Hypothesized Contribution to Activity |

|---|---|

| Hydrogen Bond Donor (N-H) | Forms key interactions with the target protein's backbone or side chains. |

| Hydrogen Bond Acceptor (C=O) | Accepts hydrogen bonds from the target protein, contributing to binding affinity. |

| Hydrophobic Group (Isopropyl) | Occupies a hydrophobic pocket in the target protein, enhancing binding. |

| Positively Ionizable Group (Primary Amine) | May form ionic interactions or hydrogen bonds with acidic residues in the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on urea derivatives have identified several key descriptors that influence their biological activity. These descriptors often relate to the molecule's size, shape, aromaticity, and polarizability. nih.gov For example, in a study of diaryl urea derivatives as B-RAF inhibitors, descriptors related to molecular size, degree of branching, and aromaticity were found to be important for inhibitory activity. nih.govresearchgate.net

In another QSAR analysis of urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents, lipophilicity was identified as a key driver of improved activity. nih.gov However, the most active compounds in this series also suffered from high lipophilicity, leading to poor aqueous solubility and low permeability, highlighting the need for a balance of properties. nih.gov

While a specific QSAR model for this compound is not publicly available, the general findings from QSAR studies on other urea derivatives suggest that the following parameters would be important to consider in developing such a model:

Topological Descriptors: Related to the connectivity and branching of the molecule.

Geometrical Descriptors: Describing the 3D shape and size of the molecule.

Electronic Descriptors: Quantifying the distribution of charge and polarizability.

Lipophilicity Descriptors: Such as logP, which measures the compound's partitioning between an oily and an aqueous phase.

| QSAR Descriptor Type | Potential Influence on Activity of this compound Analogues |

|---|---|

| Lipophilicity (e.g., logP) | Higher lipophilicity may increase binding to hydrophobic pockets but could decrease aqueous solubility and permeability. |

| Molecular Weight/Size | Optimal size is required to fit within the target's binding site. |

| Hydrogen Bond Donors/Acceptors | The number and strength of hydrogen bonds directly impact binding affinity. |

| Polar Surface Area (PSA) | Affects membrane permeability and solubility. |

Conformational Landscape and Its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The substituents on the nitrogen atoms of the urea moiety play a key role in determining the conformational preferences of urea derivatives. nih.gov For example, N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and solid state. nih.gov However, the introduction of methyl groups to the urea nitrogens can shift the preference to a cis,cis conformation. nih.gov

A study on N-alkyl-N'-aryl ureas found that the methylation pattern significantly affects the conformational preference. researchgate.net Notably, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with equal energy, and the cis-trans conformation can be stabilized by an internal hydrogen bond. researchgate.net This conformational flexibility can be important for a molecule's ability to adapt to the binding site of a target.

For this compound, the flexible ethylamino chain allows for multiple conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target receptor while minimizing steric clashes. The isopropyl group, being bulkier than a methyl group, will also influence the rotational barrier around the C-N bond of the urea, further shaping the conformational landscape. Understanding this landscape is crucial for designing analogues with improved binding affinity and selectivity.

SAR in Permeability Modulation

The ability of a drug molecule to cross biological membranes, known as permeability, is a critical factor for its oral bioavailability. The urea functionality, with its dual hydrogen bond donor and acceptor nature, plays a significant role in a drug's aqueous solubility and permeability. nih.gov

One strategy to enhance the permeability of urea-containing compounds is to encourage the formation of intramolecular hydrogen bonds. This can create a transient, less polar, pseudo-ring structure that is more favorable for crossing the lipid bilayer of cell membranes. nih.gov

Studies on poly(urethane-urea) membranes have shown that increasing the urea content can affect gas permeability, suggesting that the density and arrangement of urea groups influence the transport of molecules across a membrane. nih.gov While this is in a polymer context, it highlights the role of the urea moiety in modulating permeability. In the context of small molecules, the balance between the hydrogen bonding capacity of the urea group and the lipophilicity of its substituents is key. For this compound, modifications to the isopropyl or ethylamino groups would be expected to alter its permeability characteristics.

| Structural Modification | Predicted Effect on Permeability | Rationale |

|---|---|---|

| Increase in alkyl chain length | Increase | Increases lipophilicity, favoring partitioning into the lipid membrane. |

| Introduction of polar groups | Decrease | Increases hydrophilicity, making it less favorable to cross the lipid bilayer. |

| Formation of intramolecular H-bonds | Increase | Masks polar groups, reducing the energy penalty for entering the non-polar membrane interior. |

Structural Determinants for Specific Receptor Binding (e.g., Melatonin (B1676174) Receptors, 5-HT1F)

The specific interactions of this compound and its analogues with protein targets are determined by their structural features. The melatonin receptors (MT1 and MT2) and the serotonin (B10506) 5-HT1F receptor are examples of G-protein coupled receptors (GPCRs) that are targets for various therapeutic agents.

Melatonin Receptors (MT1 and MT2): The binding of ligands to melatonin receptors is highly specific. The binding pocket is characterized by key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. For melatonin and its analogues, the methoxy (B1213986) group and the amide side chain are crucial for binding. nih.gov Specifically, the nitrogen of the indole (B1671886) ring, the oxygen of the 5-methoxy group, and the carbonyl group of the amide are involved in hydrogen bonding with residues such as Ser110, Ser114, and His195 in the MT1 receptor. researchgate.net

While this compound does not possess the indole scaffold of melatonin, its urea moiety can mimic the hydrogen bonding interactions of melatonin's amide side chain. The aminoethyl group could potentially interact with acidic residues in or near the binding pocket. The isopropyl group would likely engage in hydrophobic interactions within the receptor.

5-HT1F Receptor: The 5-HT1F receptor is another important target, particularly for migraine therapies. Agonists of this receptor, like lasmiditan, are effective without causing the vasoconstriction associated with other migraine drugs that act on 5-HT1B/1D receptors. The selectivity of ligands for the 5-HT1F receptor is a key design consideration. Lasmiditan's structure, which replaces the indole of triptans with a pyridinoyl-piperidine scaffold, is a testament to the successful design of selective 5-HT1F agonists.

For a simple molecule like this compound to interact with the 5-HT1F receptor, it would need to present a pharmacophore that complements the receptor's binding site. The key interactions would likely involve hydrogen bonding from the urea and ionic or hydrogen bonding from the terminal amine, along with hydrophobic interactions from the isopropyl group. The flexibility of the ethylamino chain would allow the molecule to adopt a conformation that fits the receptor's binding pocket.

Mechanistic Elucidation of Biological Activities in Preclinical Research Models

Modulation of Enzyme Interactions and Protein Functions

The urea (B33335) moiety is a fundamental structural feature of 1-(2-Aminoethyl)-3-isopropylurea that significantly influences its interaction with proteins and enzymes. Urea is well-established as a protein denaturant, and its effects are concentration-dependent. nih.govnih.gov The mechanisms by which urea modulates protein function can be categorized as both direct and indirect.

Direct Interactions: Urea can directly interact with proteins through the formation of hydrogen bonds with polar residues and the peptide backbone. nih.gov These interactions can disrupt the native intramolecular hydrogen bonding network that is crucial for maintaining the protein's secondary and tertiary structures. This can lead to the stabilization of non-native conformations and ultimately, to the loss of protein function. nih.gov

Indirect Mechanisms: Urea also exerts its influence indirectly by altering the structure and dynamics of the surrounding water molecules. nih.gov This perturbation of the solvent environment weakens the hydrophobic effect, which is a primary driving force for protein folding. nih.gov By diminishing the hydrophobic effect, urea facilitates the solvation of nonpolar amino acid residues that are typically buried within the protein's core, promoting unfolding. nih.gov

In the context of this compound, its application in biochemical research to probe enzyme interactions and protein functions is a testament to these modulatory capabilities. chemimpex.com While specific enzyme targets of this compound are not extensively detailed in the available literature, the foundational knowledge of urea's impact on protein stability and function provides a framework for its observed biological activities. nih.govnih.gov

Table 1: Mechanisms of Urea-Mediated Protein Modulation

| Mechanism | Description | Key Effects |

| Direct Interaction | Formation of hydrogen bonds with polar residues and the peptide backbone. | Disruption of native protein structure, stabilization of non-native conformations. nih.gov |

| Indirect Interaction | Alteration of water structure, leading to a diminished hydrophobic effect. | Increased solvation of nonpolar residues, promotion of protein unfolding. nih.gov |

Investigation of Neutral Sphingomyelinase 2 (nSMase2) Inhibition Mechanisms

Neutral sphingomyelinase 2 (nSMase2) is an enzyme that plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine. nih.gov Dysregulation of nSMase2 activity has been implicated in various diseases, making it a potential therapeutic target. nih.govnih.gov The inhibition of nSMase2 is a known mechanism for certain pharmacological agents, which can lead to a reduction in the release of extracellular vesicles and exert therapeutic effects in conditions like Alzheimer's disease. nih.gov

However, based on a review of the current scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of neutral sphingomyelinase 2. The investigation into its potential interaction with nSMase2 remains an area for future research.

Mechanisms Underlying Anti-inflammatory Response Modulation

Preclinical studies have suggested that isopropyl-urea derivatives possess anti-inflammatory properties. The proposed mechanisms for this activity involve the modulation of key inflammatory pathways. One of the primary mechanisms is the inhibition of the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory cascade. nih.gov

Furthermore, the anti-inflammatory effects can be attributed to the modulation of cytokine production. This involves the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The inhibition of these signaling molecules can significantly attenuate the inflammatory response. The molecular machinery responsible for these effects often involves the inhibition of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for the expression of many inflammatory genes. nih.gov

Table 2: Putative Anti-inflammatory Mechanisms of Isopropyl-Urea Derivatives

| Mechanism | Molecular Target/Effect | Reference |

| Inhibition of Pro-inflammatory Mediators | Suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. | nih.gov |

| Modulation of Cytokine Production | Decreased expression of TNF-α, IL-6, and IL-1β. | nih.gov |

| Inhibition of Signaling Pathways | Downregulation of MAPK pathway phosphorylation. | nih.gov |

Cellular and Molecular Mechanisms of Action in Proliferation Control (e.g., protein synthesis inhibition, pyrimidine (B1678525) compound suppression)

The control of cellular proliferation is a key aspect of cancer therapy, and some urea derivatives have been investigated for their anti-proliferative effects. The mechanisms underlying this activity are multifaceted and can involve the inhibition of essential cellular processes.

Protein Synthesis Inhibition: A crucial mechanism for controlling cell growth is the inhibition of protein synthesis. Some compounds can interfere with the function of the ribosome, the cellular machinery responsible for translating mRNA into protein. nih.gov This can occur at various stages of translation, including the binding of transfer RNA (tRNA) to the ribosome or the translocation of the ribosome along the mRNA molecule. nih.govyoutube.com By halting protein synthesis, these inhibitors can prevent the production of proteins essential for cell division and survival, leading to cell cycle arrest and apoptosis. nih.gov

Pyrimidine Compound Suppression: Another potential mechanism for the anti-proliferative activity of urea-containing compounds is the suppression of pyrimidine metabolism. Pyrimidines, such as uracil, cytosine, and thymine, are essential building blocks for DNA and RNA synthesis. By inhibiting the enzymes involved in pyrimidine biosynthesis, these compounds can deplete the cellular pool of nucleotides, thereby halting DNA replication and cell proliferation.

While these are established mechanisms for anti-proliferative agents, the specific details of how this compound engages these pathways require further elucidation.

Membrane Interaction Studies and Disruption Mechanisms (e.g., AlkylGuanidino Ureas)

Urea is known to affect the stability of membrane proteins, which can be considered an indirect form of membrane interaction. nih.gov By altering the aqueous environment, urea can influence the conformation and function of integral and peripheral membrane proteins. nih.gov

Studies on non-ionic surfactants, which share some physicochemical properties with urea derivatives, have shown that they can induce transient changes in the transmembrane electric potential of biomimetic membranes. mdpi.com This suggests that such compounds can alter membrane permeability to inorganic ions. mdpi.com

Furthermore, a class of compounds known as AlkylGuanidino Ureas has been shown to possess antibacterial properties through the disruption of bacterial membranes. nih.gov Although it is not confirmed that this compound belongs to this specific class, the presence of the urea and aminoethyl groups suggests a potential for electrostatic and hydrogen bonding interactions with the phospholipid head groups of cell membranes.

Mechanistic Insights into Tyrosine Kinase Inhibition (e.g., VEGFR-2, C-RAF, B-RAF)

Tyrosine kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. researchgate.net Vascular endothelial growth factor receptor 2 (VEGFR-2), C-RAF, and B-RAF are key components of the MAPK signaling cascade, which is frequently dysregulated in cancer. researchgate.netnih.gov

VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov

RAF kinases (B-RAF and C-RAF): Serine/threonine-specific protein kinases that act as downstream effectors of the RAS oncogene, propagating signals that lead to cell proliferation. researchgate.netnih.gov

Inhibitors of these tyrosine kinases are established therapeutic agents in oncology. nih.gov However, a review of the scientific literature did not yield specific evidence that this compound acts as a direct inhibitor of VEGFR-2, C-RAF, or B-RAF. The potential for this compound to modulate these signaling pathways indirectly, for instance, through interactions with upstream or downstream components, remains a possibility that warrants further investigation.

Receptor Binding Kinetics and Signal Transduction Pathway Analysis

The biological effects of a compound are often initiated by its binding to a specific receptor, which then triggers a downstream signal transduction cascade. The affinity and kinetics of this binding are crucial determinants of the compound's potency and efficacy.

For this compound, there is a lack of specific data in the published literature detailing its receptor binding profile and the subsequent signal transduction pathways it modulates. Studies on structurally distinct isopropyl-containing compounds, such as unoprostone (B1682063) isopropyl, have shown a lack of binding to prostaglandin receptors, indicating specificity in receptor interactions. nih.gov

The presence of an aminoethyl group in this compound suggests the potential for interaction with amine receptors or transporters. However, without experimental data from competitive ligand binding assays or functional assays measuring downstream signaling events (e.g., changes in second messenger levels like cyclic AMP or intracellular calcium), the specific receptor targets and signaling pathways affected by this compound remain speculative. nih.gov Future research employing these techniques is necessary to elucidate the precise molecular targets and signaling mechanisms of this compound.

Pharmacological Research and Preclinical Efficacy Studies

Evaluation of Urea (B33335) Derivatives in in vitro Cellular Models

The anti-inflammatory potential of various urea-containing compounds has been investigated using in vitro cell-based assays. These models are crucial for elucidating the cellular and molecular mechanisms by which these compounds may exert their effects.

A common approach involves the use of macrophage-like cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. In such models, the efficacy of a compound is often determined by its ability to reduce the production of pro-inflammatory mediators. For instance, studies on certain urea derivatives have demonstrated a significant reduction in the secretion of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This inhibitory action suggests that these compounds may interfere with inflammatory signaling pathways within the cell.

The table below summarizes findings from representative studies on the anti-inflammatory effects of different urea derivatives in vitro.

| Cell Line | Inflammatory Stimulus | Urea Derivative Type | Key Findings |

| RAW 264.7 | Lipopolysaccharide (LPS) | Phenyl urea | Inhibition of TNF-α and IL-6 production. nih.gov |

| Human Monocytic Cells | Various | Heteroaryl urea | Modulation of cytokine release. google.com |

| Jurkat T cells | --- | Benzylethoxyaryl urea | Antiproliferative activity on immune cells. mdpi.com |

This table is illustrative and compiles data from studies on various urea derivatives, not specifically 1-(2-Aminoethyl)-3-isopropylurea.

Regarding exosome secretion, while direct studies on this compound are absent, research into cellular communication has highlighted the role of exosomes in various pathological processes, including inflammation and cancer. creative-biolabs.com The modulation of exosome release is an emerging area of therapeutic interest. creative-biolabs.com Given that urea derivatives can influence cellular pathways, it is plausible that they could indirectly affect exosome composition or secretion, though specific research in this area is needed.

Pharmacodynamics Investigations of Urea Derivatives in Preclinical Settings

Pharmacodynamics (PD) studies are essential to understand how a drug affects the body. For urea derivatives, preclinical PD studies would focus on quantifying their effects on specific biological targets and pathways. A significant number of urea derivatives have been developed as kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer and inflammatory conditions. nih.gov

For example, certain N-pyrazole-N-aryl urea compounds have been shown to bind to and inhibit p38 MAP kinase, a key enzyme in the inflammatory response. nih.gov The pharmacodynamic effect, in this case, would be the dose-dependent inhibition of p38 kinase activity in a relevant tissue or cell type.

Due to the lack of specific data for this compound, a hypothetical pharmacodynamic profile based on related compounds is presented below.

| Target | Biological Effect | Method of Measurement |

| Kinase (e.g., p38) | Inhibition of phosphorylation cascade | Western blot for phosphorylated target proteins |

| Cytokine Production | Reduction of pro-inflammatory cytokines | ELISA or multiplex immunoassay from plasma or cell culture supernatant |

| Enzyme Activity | Inhibition of specific enzyme (e.g., Arginase) | Biochemical assay for enzyme activity |

This table is a hypothetical representation of potential pharmacodynamic studies for a urea derivative.

Modulation of Key Biological Processes by Urea Derivatives in Model Systems

Urea derivatives have been shown to modulate a variety of fundamental biological processes in preclinical models. Their ability to interact with multiple biological targets allows them to influence complex pathways involved in both health and disease. nih.govmdpi.com

One of the key processes modulated by some urea compounds is cell proliferation. This has been extensively studied in the context of cancer, where derivatives have been designed to inhibit the growth of tumor cells. nih.goveurekaselect.com For instance, the substituted urea derivative URD12 has demonstrated cytotoxic activity against several human cancer cell lines, including leukemia and carcinoma cells. nih.gov

In the context of inflammation, urea derivatives can modulate immune cell responses. Beyond cytokine inhibition, they may affect immune cell differentiation and proliferation. mdpi.com Furthermore, the emerging link between the urea cycle and neuroinflammation in Alzheimer's disease suggests that urea compounds could modulate the activity of astrocytes and microglia, the primary immune cells of the brain. nih.goveurekalert.org Studies have shown that in Alzheimer's-like conditions, the urea cycle is activated in astrocytes, leading to the production of metabolites that can impact neuronal function. eurekalert.org Targeting enzymes in this pathway with specific inhibitors is a potential therapeutic strategy.

Computational Chemistry and Molecular Modeling of 1 2 Aminoethyl 3 Isopropylurea and Urea Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of urea (B33335) derivatives. Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are instrumental in providing a detailed picture of these molecules. q-chem.comsmu.edu

DFT is a widely used computational method for investigating the inherent properties of molecules. materials.international It is employed to predict chemical properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, chemical hardness, softness, and electronegativity. materials.international For urea derivatives, DFT calculations can elucidate the influence of different substituents on the electronic distribution and reactivity of the molecule. nih.gov For instance, DFT has been used to study the interaction between urea and hydroxyapatite, confirming the formation of a bond between the nitrogen atom in urea and the calcium atom in hydroxyapatite. umt.edu.my

MP2 theory, a method that adds electron correlation effects to the Hartree-Fock approximation, is one of the simplest and most useful levels of theory beyond Hartree-Fock. q-chem.comq-chem.comnih.gov It is particularly valuable for obtaining accurate predictions of intermolecular interactions and thermochemical properties. nih.govacs.org MP2 calculations have been successfully applied to determine the rotational barriers and conformational preferences of various alkyl-substituted ureas. researchgate.net The combination of DFT and MP2 provides a robust framework for a comprehensive theoretical analysis of compounds like 1-(2-Aminoethyl)-3-isopropylurea.

Potential Energy Surface (PES) Analysis and Conformational Studies

The conformational flexibility of this compound is a critical determinant of its biological activity and physical properties. This flexibility arises from the rotation around several single bonds within its structure. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry, and analyzing it helps identify stable conformations (energy minima) and transition states between them. sciepub.comnumberanalytics.com

For N,N'-disubstituted ureas, the urea functionality has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This leads to distinct conformational preferences, typically a trans,trans conformation in solution and the solid state for N,N'-diphenylureas. nih.gov However, the introduction of different substituents, such as the aminoethyl and isopropyl groups in this compound, can influence these preferences. nih.gov

Computational studies on similar flexible molecules show that a combination of techniques, including DFT, can be used to map the PES. sciepub.comrsc.org For this compound, PES analysis would involve systematically rotating the key dihedral angles—specifically around the C-N bonds of the urea core and the C-C and C-N bonds of the ethyl and isopropyl side chains—to locate the global energy minimum and other low-energy conformers. These studies reveal a dynamic behavior, with multiple conformers potentially coexisting in solution. nih.govacs.org

Rotational Barriers and Molecular Flexibility Analysis

The flexibility of a molecule is quantified by the energy barriers to rotation around its single bonds. In urea derivatives, the rotation around the C(sp²)-N bonds is more hindered than rotation around typical C-N single bonds due to partial double bond character. researchgate.net

Theoretical calculations provide valuable data on these rotational barriers. For a series of alkyl-substituted ureas, rotational barriers for the C(sp²)-N bond have been calculated to be in the range of 8.6–9.4 kcal/mol. researchgate.net The barriers to rotation for the substituent groups themselves are generally lower. For example, at the MP2 level of theory, the rotational barriers for methyl, ethyl, and isopropyl groups attached to a urea nitrogen have been predicted to be 0.9, 6.2, and 6.0 kcal/mol, respectively. researchgate.net This indicates significant flexibility, particularly for the side chains.

This inherent flexibility allows the molecule to adopt different shapes, which can be crucial for binding to a biological target. The analysis of these barriers helps in understanding the dynamic nature of this compound and its ability to adapt its conformation to fit into a binding pocket. researchgate.net

| Bond/Group Rotation | Calculated Barrier (kcal/mol) | Computational Method |

|---|---|---|

| C(sp²)-N bond in Alkylureas | 8.6 - 9.4 | DFT |

| Methyl Group Rotation | 0.9 | MP2 |

| Ethyl Group Rotation | 6.2 | MP2 |

| Isopropyl Group Rotation | 6.0 | MP2 |

Theoretical Prediction and Validation of Thermochemical Properties

Quantum chemical methods are powerful tools for the theoretical prediction of thermochemical properties, such as the standard enthalpy of formation (ΔfH°). acs.orgresearchgate.net These predictions are particularly useful when experimental data is scarce or difficult to obtain. High-level ab initio calculations, such as the G3(MP2) composite method, have been used to compute these properties for alkyl derivatives of urea with results showing good agreement with experimental values. acs.org

The process involves optimizing the molecular geometry and calculating the electronic energy, from which thermochemical data can be derived using statistical mechanics principles. researchgate.net These theoretical values can be validated against experimental data obtained from techniques like calorimetry or by measuring the temperature dependence of vapor pressure. acs.orgresearchgate.net For instance, studies on various alkylureas have combined experimental measurements of sublimation enthalpies with theoretical calculations to create a reliable and consistent set of thermochemical data. acs.orgresearchgate.net Similar approaches could be applied to this compound to predict its thermodynamic stability and behavior. Recent work has also explored the thermochemical properties of urea synthesized within the nanospaces of porous hollow silica (B1680970) spheres, showing that confinement can alter properties like decomposition temperature. nih.gov

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the protein-ligand complex.

The urea moiety is a key pharmacophore capable of forming multiple stable hydrogen bonds with protein targets. nih.gov Docking studies of various urea-based inhibitors have revealed common interaction patterns. The urea carbonyl oxygen frequently acts as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. nih.govacs.org For example, in complexes with human glutamate (B1630785) carboxypeptidase II, the ureido linkage was found to interact with the active-site Zn²⁺ ion and the side chains of specific tyrosine and histidine residues. nih.govacs.org

In a docking simulation of this compound, the molecule would be placed into the binding site of a target protein, and its various conformations would be sampled. A scoring function then estimates the binding affinity for each pose. The results would highlight key interactions, such as:

Hydrogen bonds from the urea N-H groups to backbone carbonyls or acidic side chains of the protein.

Hydrogen bonds from the protein's N-H or O-H groups to the urea carbonyl oxygen.

Hydrogen bonds involving the primary amine of the aminoethyl group.

Hydrophobic (van der Waals) interactions involving the isopropyl group and the ethyl chain.

These simulations provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogues. acs.org

| Functional Group on Urea Ligand | Type of Interaction | Typical Interacting Protein Residue/Component |

|---|---|---|

| Urea Carbonyl (C=O) | Hydrogen Bond Acceptor | Tyr, His, Arg, Asn side chains; Backbone N-H |

| Urea N-H | Hydrogen Bond Donor | Asp, Glu side chains; Backbone C=O |

| Urea Moiety | Metal Coordination | Active-site metal ions (e.g., Zn²⁺) |

| Alkyl/Aryl Substituents | Hydrophobic/van der Waals | Leu, Val, Ile, Phe, Tyr side chains |

| Amine/Hydroxyl Substituents | Hydrogen Bonding, Salt Bridge | Acidic/Basic residues (Asp, Glu, Arg, Lys) |

Molecular Dynamics Simulations for Conformational Dynamics and Binding

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are crucial for understanding the conformational dynamics of flexible molecules like this compound, both in solution and within a protein binding site. nih.govnih.gov

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations in solution, the flexibility of its side chains, and its interactions with water molecules. When studying protein-ligand binding, MD simulations can be initiated from a docked pose. These simulations can assess the stability of the predicted binding mode, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energy. acs.orgnih.gov Studies on other urea-based systems have used MD simulations to show how the binding of an inhibitor can preserve or alter the secondary structure of the target protein and to analyze the role of noncovalent interactions in complex stability. acs.orgbohrium.comnih.gov

In Silico Screening and Virtual Library Design for Novel Modulators

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. nih.gov A compound like this compound could be a hit from such a screen or serve as a scaffold for creating a virtual library.

In virtual library design, the core structure of this compound can be systematically modified by adding various substituents at different positions. For example, the primary amine could be functionalized, or the isopropyl group could be replaced with other alkyl or aryl groups. This creates a large, theoretical library of related compounds. nih.gov

This library can then be screened in silico against a specific protein target using methods like high-throughput molecular docking. nih.gov This process helps to prioritize which novel derivatives should be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov This approach has been used to evaluate large libraries of materials for specific applications, such as the screening of nanoporous materials for urea removal. rsc.orgnih.goved.ac.uk The integration of diverse virtual screening methods can improve the hit rate compared to using a single method alone. nih.gov

Development and Refinement of Empirical Force Fields for Urea-Containing Molecules

The accurate simulation of urea and its derivatives, such as this compound, through computational methods like molecular dynamics (MD) is critically dependent on the quality of the underlying empirical force field. A force field is a set of functions and parameters used to describe the potential energy of a system of particles, in this case, atoms in a molecule. The development of robust force fields for urea-containing molecules is essential for understanding their behavior in various environments, from crystal lattices to aqueous solutions, and their interactions with biological macromolecules. The process involves creating and refining parameters that govern bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions to reproduce experimental data and high-level quantum mechanical calculations.

Challenges in Modeling Urea Frameworks

Modeling urea presents unique challenges. Urea's carbonyl oxygen can accept four hydrogen bonds in its crystal structure, a feature that requires careful parameterization to capture accurately. researchgate.net Furthermore, the structure of urea is highly sensitive to its environment; it is nonplanar in the gas phase but planar in the crystal, a phenomenon attributed to strong polarization effects and intermolecular interactions in the condensed phase. nih.gov Classical, non-polarizable force fields often struggle to represent this significant polarization effect, necessitating advanced approaches. nih.gov

General-Purpose Force Fields and Their Application to Urea

Several general-purpose force fields, designed for broad applicability to organic molecules, have been tested and adapted for urea simulations. nih.gov

General AMBER Force Field (GAFF): Developed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is widely used for small organic molecules. nih.gov Different versions, such as GAFF1 and GAFF2, have been employed. nih.govacs.org A critical component of using GAFF is the calculation of atomic partial charges, as they are not intrinsic to the force field. acs.org Common methods include the AM1-BCC charge model or the Restrained Electrostatic Potential (RESP) charge model, which derives charges from quantum mechanical calculations. researchgate.netnih.gov

Optimized Potentials for Liquid Simulations (OPLS): The OPLS force field family was primarily developed for simulating organic molecules in liquid phases. nih.gov The all-atom version, OPLS-AA, combines intermolecular parameters from OPLS with intramolecular (bonded) parameters from AMBER. nih.gov Originally, OPLS models often treated molecules as rigid, without dedicated intramolecular parameters. nih.govacs.org

In recent years, GAFF has become favored in many urea crystallization studies due to its broad compatibility with other molecule types. nih.govacs.org

Refinement and Customization for Urea

Given the limitations of general-purpose force fields, significant research has focused on developing refined parameter sets specifically for urea.

Quantum Mechanical Derivation: The refinement process heavily relies on quantum chemical computations. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory, as well as Density Functional Theory (DFT), are used to calculate accurate geometries, interaction energies, and electrostatic potentials for urea monomers and, crucially, for various dimer configurations. researchgate.net

Charge Parameterization: A key area of refinement is the atomic partial charges. For instance, improved RESP charges for GAFF have been developed by fitting them to the electrostatic potentials of seven different urea dimer structures optimized at the MP2/aug-cc-pVDZ level. researchgate.net This ensures that the model can more accurately reproduce the crucial hydrogen-bonding interactions between urea molecules.

Polarizable Force Fields: To address the significant polarization effects, polarizable force fields have been developed. These models allow the atomic charge distribution to change in response to the local electric field. One such model, developed using symmetry-adapted perturbation theory (SAPT), was shown to accurately reproduce the crystal-solution phase diagram for urea, outperforming non-polarizable models. nih.gov This approach involved augmenting the carbonyl oxygen with extra interaction sites and scaling the polarizability to match experimental in-crystal dipole moments. nih.gov

Machine-Learned Force Fields: A next-generation approach involves machine learning. The FFLUX force field, for example, uses Gaussian process regression (GPR) trained on quantum chemical data from the "Interacting Quantum Atoms" (IQA) method. nih.govacs.org Instead of traditional bonded potentials, FFLUX predicts atomic energies and multipole moments, capturing many-body effects inherently. nih.govacs.org This method has been used to model urea with near-quantum accuracy at a significantly lower computational cost than ab initio MD. nih.gov

Research Findings and Performance Validation

The performance of these force fields is validated by comparing simulation results against experimental data or high-level quantum calculations. Molecular dynamics simulations using a refined force field for urea have successfully calculated properties like cohesive energy, sublimation temperature, and melting point that agree well with experimental values. researchgate.netfau.de

| Property | Force Field / Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Cohesive Energy (kcal/mol) | MD Simulation (cubic crystal) | -22.82 | ~ -20.9 to -22.7 | researchgate.net |

| MD Simulation (rectangular crystal) | -20.87 | researchgate.net | ||

| B3LYP-D*/TZP | -25.52 | researchgate.net | ||

| Melting Point (K) | MD Simulation | Good agreement | 405.9 | researchgate.net |

| Experimental | - | researchgate.net | ||

| Dipole Moment (D) | FFLUX | 4.35 | 4.24 (B3LYP/aug-cc-pVTZ) | nih.gov |

| Experimental (in dioxane) | 4.56 | researchgate.net |

Simulations have also provided insight into the melting mechanism of urea crystals, revealing that melting initiates at the corners and edges of the crystal well below the bulk melting point. researchgate.net

The accuracy of dimer interaction energies is a critical benchmark for any urea force field.

| Dimer Structure | Relative Energy (MP2/aug-cc-pVDZ) | Relative Energy (CCSD(T)/CBS) | Reference |

|---|---|---|---|

| D1 (Planar, Bifurcated H-bonds) | 0.00 | 0.00 | researchgate.net |

| D2 (Planar, Linear H-bonds) | +0.16 | +0.12 | researchgate.net |

| D3 (T-shaped) | +2.02 | +2.03 | researchgate.net |

| D4 (Stacked) | +4.38 | +3.97 | researchgate.net |

| D5 | +4.57 | +4.25 | researchgate.net |

| D6 | +4.61 | +4.29 | researchgate.net |

| D7 | +5.81 | +5.42 | researchgate.net |

The development of force fields for urea-containing molecules is an ongoing effort. While general-purpose force fields provide a reasonable starting point, specialized and refined parameter sets are crucial for achieving high accuracy. The move towards polarizable and machine-learned force fields represents the frontier of this research, promising to deliver predictive power that approaches that of quantum mechanics for increasingly complex systems.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1-(2-Aminoethyl)-3-isopropylurea.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the ethylenediamine (B42938) backbone (two triplets), and the NH protons (broad signals).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the urea (B33335) group is particularly characteristic, appearing significantly downfield (~160 ppm). spectralservice.de Signals for the carbons of the isopropyl and ethyl groups would also be present in their expected regions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.05 | Doublet | 6H |

| Ethyl -CH₂- | ~2.90 | Quartet | 2H |

| Ethyl -CH₂- | ~3.10 | Quartet | 2H |

| Isopropyl -CH- | ~3.75 | Septet | 1H |

| Urea -NH- | ~5.80 | Broad Triplet | 1H |

| Urea -NH- | ~6.00 | Broad Doublet | 1H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Urea C=O | ~158.5 |

| Isopropyl -CH- | ~46.5 |

| Ethyl -CH₂-NH-CO | ~41.0 |

| Ethyl -CH₂-NH₂ | ~39.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key absorptions include N-H stretching vibrations from the amine and urea groups, a strong C=O (carbonyl) stretch from the urea moiety, and C-N stretching vibrations. docbrown.infonist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Urea) | Stretch | 3200 - 3500 (broad) |

| C-H (Alkyl) | Stretch | 2850 - 2970 |

| C=O (Urea) | Stretch | 1630 - 1680 (strong) |

| N-H | Bend | 1550 - 1650 |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The protonated molecule [M+H]⁺ would be the expected parent ion in techniques like electrospray ionization (ESI).

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This is particularly useful for identifying and structurally elucidating trace-level impurities and degradation products. In MS/MS analysis, the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, which provides structural information. For this compound, fragmentation would likely occur at the C-N bonds adjacent to the carbonyl group and along the ethyl chain.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (Molecular Ion) | C₆H₁₅N₃O | 145.1215 |

| [M+H]⁺ (Protonated Molecule) | C₆H₁₆N₃O⁺ | 146.1293 |

| Potential Fragments | ||

| [M+H - C₃H₇]⁺ | C₃H₉N₃O⁺ | 103.0773 |

| [C₄H₁₀N]⁺ | C₄H₁₀N⁺ | 72.0813 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA/DTG) for Thermal Stability)

Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical insights into the thermal decomposition profile of a compound, including onset of degradation, temperature of maximum weight loss, and the nature of decomposition steps. The derivative of the TGA curve, known as the derivative thermogram (DTG), highlights the points of greatest mass loss rate.

While specific TGA/DTG data for this compound is not extensively published in publicly available literature, the thermal behavior of related urea compounds provides a framework for expected results. For instance, studies on urea-formaldehyde resins demonstrate a multi-stage pyrolysis process, often beginning with desiccation and dehydration, followed by more significant decomposition at higher temperatures. researchgate.net The thermal decomposition of such resins, which share functional similarities with this compound, involves the evolution of volatile compounds like formaldehyde (B43269) at temperatures ranging from 200-330°C. researchgate.net

In a hypothetical TGA analysis of this compound, one would anticipate an initial, minor weight loss corresponding to the release of any absorbed moisture. This would be followed by the primary decomposition phase at elevated temperatures, where the molecule breaks down. The specific temperatures of these events would be characteristic of the compound's intrinsic thermal stability. The analysis is typically conducted by heating a small sample on a high-precision balance within a furnace, with the temperature programmed to increase at a constant rate. eltra.comeltra.com

A hypothetical thermogravimetric analysis of this compound might yield the data presented in the table below. This illustrative data is based on the known thermal behavior of similar organic molecules.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Interpretation |

|---|---|---|---|

| 50 - 120 | ~1.5% | ~100 | Loss of adsorbed water |

| 180 - 250 | ~45% | ~220 | Onset of primary decomposition, potential loss of the ethylamine (B1201723) group |

| 250 - 400 | ~35% | ~310 | Further degradation of the urea backbone |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a pure compound like this compound, this method serves as a crucial verification of its chemical formula (C6H15N3O) and purity. The technique typically involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (such as CO2, H2O, and N2) are then separated and quantified by a detector.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), and nitrogen (N) confirms the compound's identity and indicates a high degree of purity.

The table below presents the theoretical elemental composition of this compound alongside a set of hypothetical experimental results that would be expected from the analysis of a high-purity sample.

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C6H15N3O)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 50.32% | 50.28% |

| Hydrogen (H) | 10.56% | 10.61% |

| Nitrogen (N) | 29.14% | 29.09% |

| Oxygen (O)* | 10.00% | 10.02% |

*Oxygen content is often determined by difference.

A strong agreement between the theoretical and experimental values, as depicted in the table, would provide a high degree of confidence in the sample's identity and purity, a critical parameter for its use in any scientific or industrial application.

Research on Chemically Modified Derivatives and Analogues of 1 2 Aminoethyl 3 Isopropylurea

Urea-Substituted Aromatic and Heterocyclic Compounds

The incorporation of aromatic and heterocyclic rings into urea-based structures is a prominent strategy in medicinal chemistry. The urea (B33335) moiety's ability to form stable hydrogen bonds with biological targets like proteins and enzymes is central to the therapeutic action of many drugs. nih.govnih.gov This interaction capability makes urea derivatives, including those related to 1-(2-Aminoethyl)-3-isopropylurea, valuable in drug design. nih.gov

Aromatic urea compounds are key in the development of various therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. researchgate.net For instance, the diaryl urea structure is a core feature in several approved kinase inhibitors used in cancer therapy. frontiersin.org Research into novel aromatic urea-imidazole salt derivatives has identified compounds with high efficacy against certain cancer cell lines by targeting specific signaling pathways. acs.org

Heterocyclic compounds functionalized with urea groups are instrumental as building blocks in supramolecular chemistry and materials science. mdpi.comnih.gov These ureido-heterocycles can feature multiple hydrogen-bonding patterns, making them suitable for creating self-healing materials, sensors, and catalysts. mdpi.comnih.gov The synthesis of such compounds often involves the reaction of amines with isocyanates or safer alternatives like N,N′-Carbonyldiimidazole (CDI) to form the urea linkage. nih.gov The choice of the heterocyclic group is critical, as it can provide additional sites for hydrogen bonding or metal coordination, further tuning the molecule's properties. mdpi.comnih.gov

Table 1: Research Highlights of Urea-Substituted Aromatic & Heterocyclic Compounds

| Research Area | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Medicinal Chemistry | The urea moiety establishes crucial hydrogen bond interactions with drug targets, enhancing binding affinity and potency. | Diaryl-urea kinase inhibitors, Aromatic urea-imidazole salts | nih.govfrontiersin.orgacs.org |

| Supramolecular Chemistry | Ureido-heterocycles act as versatile building blocks for self-assembling systems like supramolecular polymers and self-healing materials. | Ureido-pyrimidines, Urea-functionalized imidazoles | mdpi.comnih.gov |

| Synthetic Methodologies | Development of safer and more efficient methods for synthesizing unsymmetrical ureas using reagents like CDI or via metal-catalyzed carbonylation. | N,N'-disubstituted ureas, Triazole urea derivatives | nih.gov |

Glycoluril (B30988) and Related Bicyclic Urea Systems

Glycoluril, a bicyclic bis-urea, and its derivatives represent a significant class of compounds structurally related to simple ureas. researchgate.net These rigid, cage-like molecules are synthesized through the condensation of an α-dicarbonyl compound, like glyoxal (B1671930), with two equivalents of urea or a substituted urea. researchgate.netat.ua This reaction is often catalyzed by acid. jocpr.com

The chemistry of glycolurils is diverse, allowing for various modifications to the core bicyclic structure. researchgate.net These derivatives have found applications as:

Building blocks for supramolecular structures: Glycoluril is the foundational unit for creating larger host molecules like cucurbit[n]urils and bambus[n]urils, which have unique molecular recognition properties. researchgate.netat.ua

Components in polymer science: They are used as stabilizers and crosslinking agents in polymers. researchgate.net

Biologically active agents: Certain glycoluril derivatives have shown potential as nootropic and anxiolytic agents. at.ua

Solvent-free, eco-friendly synthesis methods have been developed, for example, by grinding a diketone with urea at room temperature, which can produce glycoluril derivatives in good yields. ckthakurcollege.net

Table 2: Synthesis and Applications of Glycoluril Systems

| Topic | Description | Example | Citations |

|---|---|---|---|